3-methyl-1-(2-methylphenyl)-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC20126819
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13N3 |
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Molecular Weight | 187.24 g/mol |
IUPAC Name | 3-methyl-1-(2-methylphenyl)pyrazol-4-amine |
Standard InChI | InChI=1S/C11H13N3/c1-8-5-3-4-6-11(8)14-7-10(12)9(2)13-14/h3-7H,12H2,1-2H3 |
Standard InChI Key | UQEMTSXHGLEVFX-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=CC=C1N2C=C(C(=N2)C)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
3-Methyl-1-(2-methylphenyl)-1H-pyrazol-4-amine (molecular formula: ) consists of a pyrazole core with substituents at three positions:
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1-position: A 2-methylphenyl group () directly bonded to the nitrogen atom.
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3-position: A methyl group ().
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4-position: An amine group ().
The compound’s IUPAC name reflects its substitution pattern, with the pyrazole ring numbered to prioritize the amine group at position 4. Its molecular weight is 187.24 g/mol, as computed by PubChem .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 187.24 g/mol | |
SMILES Notation | CC1=CC(=CC=C1)N(C2=C(N=N2)C)N | |
InChI Key | FYFDCJZBSWZUAO-UHFFFAOYSA-N |
Structural Analysis Techniques
Structural elucidation of pyrazole derivatives typically employs:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To resolve hydrogen and carbon environments, distinguishing between aromatic protons (6.5–8.0 ppm) and aliphatic methyl groups (1.5–2.5 ppm) .
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X-ray Crystallography: For precise determination of bond lengths and angles, particularly useful in confirming the planarity of the pyrazole ring and substituent orientations .
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Mass Spectrometry: To validate molecular weight and fragmentation patterns, essential for purity assessment .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 3-methyl-1-(2-methylphenyl)-1H-pyrazol-4-amine likely follows methodologies established for analogous pyrazole amines. A common approach involves:
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Cyclocondensation: Reaction of hydrazine derivatives with α,β-unsaturated ketones or aldehydes to form the pyrazole ring.
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N-Alkylation: Introduction of the 2-methylphenyl group via nucleophilic substitution using 2-methylbenzyl bromide under basic conditions (e.g., KCO in DMF).
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Functionalization: Subsequent modifications, such as oxidation or amination, to introduce the 4-amino group .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Cyclocondensation | Hydrazine hydrate, ethanol, reflux | 65–75% | |
N-Alkylation | 2-Methylbenzyl bromide, KCO, DMF, 80°C | 50–60% | |
Amination | NH/MeOH, pressure vessel | 40–50% |
Challenges and Optimization
Key challenges in synthesis include:
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Regioselectivity: Ensuring proper substitution at the 1- and 3-positions, which may require protective groups or directing agents .
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Purification: Separation of isomers or byproducts via column chromatography or recrystallization .
Physicochemical Properties and Stability
Solubility and Partition Coefficients
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Aqueous Solubility: Limited due to the hydrophobic 2-methylphenyl group; log ≈ 2.5 (estimated via PubChem ).
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Thermal Stability: Decomposition above 200°C, as observed in differential scanning calorimetry (DSC) of similar compounds .
Spectroscopic Profiles
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